Sub-Micromolar hCA IX and XII Inhibition: Coumalic Acid Outperforms Structurally Related Coumarin Derivatives
Coumalic acid (compound 1 in the series) inhibits the tumor-associated carbonic anhydrase isoforms hCA IX and hCA XII with KI values of 0.073 µM and 0.083 µM, respectively [1]. This places coumalic acid in the low nanomolar potency range. In contrast, a panel of newly synthesized 7-hydroxycoumarin acetamide derivatives—representative of the broader coumarin-based hCA inhibitor class—exhibited KI values ranging from 0.58 to 3.33 µM for hCA IX and 0.48 to 2.59 µM for hCA XII [2]. The unsubstituted coumalic acid thus achieves approximately 8- to 46-fold greater potency against hCA IX compared to typical coumarin derivatives, while also demonstrating selectivity over the off-target cytosolic isoforms hCA I and II (KI > 100 µM) [2].
| Evidence Dimension | hCA IX inhibition potency (KI) |
|---|---|
| Target Compound Data | KI = 0.073 µM (hCA IX); KI = 0.083 µM (hCA XII) |
| Comparator Or Baseline | 7-Hydroxycoumarin acetamide derivatives: KI range 0.58–3.33 µM (hCA IX), 0.48–2.59 µM (hCA XII) |
| Quantified Difference | Coumalic acid is ~8–46-fold more potent against hCA IX than comparator coumarin derivatives |
| Conditions | Stopped-flow CO₂ hydrase assay; recombinant human CA isoforms IX and XII |
Why This Matters
For procurement in drug discovery programs targeting hypoxic tumor microenvironments, coumalic acid's low-nanomolar KI against hCA IX/XII and its established selectivity over hCA I/II make it a superior starting scaffold compared to generic coumarin derivatives that require extensive synthetic elaboration to achieve comparable potency.
- [1] Nocentini, A. et al. Novel Insights on Human Carbonic Anhydrase Inhibitors Based on Coumalic Acid: Design, Synthesis, Molecular Modeling Investigation, and Biological Studies. International Journal of Molecular Sciences, 2022, 23(14), 7950. View Source
- [2] Al-Warhi, T. et al. New 7-hydroxycoumarin acetamide derivatives as human carbonic anhydrase IX and XII inhibitors: Design, synthesis, biological evaluation and molecular docking studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 2023, 38(1), 2185760. View Source
